N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
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Description
N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C26H30N4O3 and its molecular weight is 446.551. The purity is usually 95%.
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Biological Activity
N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural composition that includes an indoline moiety, a piperazine group, and a chromene backbone. Its molecular formula is C25H34N4O2 with a molecular weight of approximately 422.6 g/mol .
Property | Value |
---|---|
Molecular Formula | C25H34N4O2 |
Molecular Weight | 422.6 g/mol |
CAS Number | 922035-28-7 |
Biological Activity
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of indole and piperazine, including this compound, may inhibit cancer cell proliferation. For example, studies have shown that related compounds can effectively target various cancer cell lines such as HepG2 (liver), MCF-7 (breast), and HT-29 (colon) cancer cells .
- Anti-inflammatory Effects : The compound's structural components suggest potential anti-inflammatory properties. Indole derivatives are known to interact with inflammatory pathways, potentially serving as alternatives to traditional anti-inflammatory drugs like indomethacin.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, indicating that this compound may also possess such properties.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit specific kinases involved in cancer pathways.
- Receptor Modulation : Interaction studies using molecular docking simulations suggest that this compound may bind effectively to receptors implicated in inflammation and cancer progression.
Study on Anticancer Activity
A study evaluated the anticancer effects of various indole derivatives, including those related to this compound. The results indicated significant cytotoxic effects against multiple cancer cell lines, with IC50 values suggesting potent activity at low concentrations .
Anti-inflammatory Research
Another research project focused on the anti-inflammatory potential of related compounds. It was found that these compounds could reduce pro-inflammatory cytokines in vitro, suggesting a mechanism through which they exert their effects in inflammatory diseases.
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3/c1-28-11-13-30(14-12-28)23(18-7-8-22-19(15-18)9-10-29(22)2)17-27-25(31)21-16-20-5-3-4-6-24(20)33-26(21)32/h3-8,15-16,23H,9-14,17H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSUQZYMXDBQBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC5=C(C=C4)N(CC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.